

PR-104 Pharmacokinetics Technical Support Center

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Compound of Interest

Compound Name: **KSK-104**

Cat. No.: **B15567224**

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the pharmacokinetic variability of PR-104.

Frequently Asked Questions (FAQs)

Q1: What is PR-104 and how is it activated?

A1: PR-104 is a water-soluble phosphate ester prodrug. In the body, it is rapidly converted by systemic phosphatases into its active alcohol form, PR-104A.^{[1][2]} PR-104A is a dinitrobenzamide mustard that acts as a bioreductive prodrug.^[3] Its activation to potent DNA cross-linking cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M), occurs through two main pathways^{[2][4][5][6]}:

- Hypoxia-Selective Activation: In the low oxygen conditions characteristic of solid tumors, PR-104A is reduced by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase (POR).^{[3][7]} This process is inhibited by the presence of oxygen.^[8]
- Aerobic (Oxygen-Independent) Activation: PR-104A can also be activated in normally oxygenated tissues through a two-electron reduction catalyzed by the enzyme aldo-keto reductase 1C3 (AKR1C3).^{[3][5][7][9]}

Q2: What are the primary factors contributing to the pharmacokinetic variability of PR-104 in patients?

A2: Significant inter-patient variability in PR-104 pharmacokinetics is a known challenge. The key contributing factors include:

- AKR1C3 Expression: The expression level of the enzyme AKR1C3 in both tumor and normal tissues is a major determinant of PR-104A activation and can lead to "off-target" toxicity in well-oxygenated tissues, such as the bone marrow.[4][8] High AKR1C3 expression has been noted in certain cancer types, including hepatocellular, bladder, renal, gastric, and non-small cell lung carcinomas.[7][9]
- Tumor Hypoxia: The extent of hypoxia within the tumor microenvironment directly influences the rate and extent of hypoxia-selective activation of PR-104A.[3]
- Hepatic Function: In patients with compromised liver function, such as those with advanced hepatocellular carcinoma, reduced clearance of PR-104A can occur. This is likely due to impaired glucuronidation, a key metabolic pathway for PR-104A, leading to increased drug exposure and toxicity.[3][4]
- Dose and Schedule: Different dosing schedules have been explored in clinical trials, with the maximum tolerated dose (MTD) varying accordingly. A once-every-three-weeks schedule had an MTD of 1,100 mg/m², while a weekly schedule had a lower MTD of 675 mg/m².[2][6][8]

Q3: What are the common dose-limiting toxicities (DLTs) observed with PR-104?

A3: The primary DLTs for PR-104 are hematological. Myelosuppression, specifically neutropenia (low neutrophils) and thrombocytopenia (low platelets), is consistently reported as the main dose-limiting factor in clinical trials.[1][2][6][8][10] These toxicities are thought to be linked to the expression of AKR1C3 in myeloid and erythroid cell lineages in the bone marrow.[8]

Troubleshooting Guides

Issue 1: High inter-patient variability in PR-104A exposure (AUC) is observed in our early-phase clinical trial.

- Possible Cause 1: Variable AKR1C3 Expression: Patients may have significant differences in the expression of AKR1C3 in both tumors and normal tissues, leading to variable rates of

PR-104A metabolism.

- Troubleshooting Step: Consider stratifying patients based on pre-treatment tumor biopsies analyzed for AKR1C3 expression by immunohistochemistry or Western blot.[3][9] This may help to explain some of the observed pharmacokinetic variability.
- Possible Cause 2: Differences in Hepatic Metabolism: For patient populations with potential liver dysfunction (e.g., hepatocellular carcinoma), impaired glucuronidation of PR-104A could be a factor.[4]
 - Troubleshooting Step: Evaluate liver function tests (LFTs) and consider their correlation with PR-104A clearance. In preclinical models, exploring analogs of PR-104 that are not substrates for glucuronidation may be a long-term strategy.[3]

Issue 2: Unexpectedly severe myelosuppression is observed at doses previously considered safe in preclinical models.

- Possible Cause: Species Differences in Metabolism: There is a noted "toxicokinetic disconnect" between murine models and humans, with humans experiencing dose-limiting toxicities at much lower plasma exposures of PR-104A.[11] This is hypothesized to be due to poor functional homology between human and murine AKR1C family members.[8]
 - Troubleshooting Step: Re-evaluate the allometric scaling from preclinical models. A population pharmacokinetic model combining data from multiple species may provide more accurate predictions for human dosing.[11] Be prepared for dose escalations in Phase I trials to proceed with caution, with careful monitoring of hematological parameters.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of PR-104 and PR-104A in Patients

Parameter	Value	Patient Population	Notes	Citation
PR-104 Clearance	Mean: 127 L/h·m ² (SD: 99 L/h·m ²)	Acute Myeloid Leukemia / Acute Lymphoblastic Leukemia	Highly variable between patients.	[5]
PR-104A AUC	Significantly higher at 3 g/m ² and 4 g/m ² vs. 1.1 g/m ²	Acute Myeloid Leukemia / Acute Lymphoblastic Leukemia	AUC was not directly associated with response or toxicity in this small patient cohort.	[5]

Table 2: Maximum Tolerated Doses (MTD) of PR-104 in Clinical Trials

MTD	Dosing Schedule	Patient Population	Dose-Limiting Toxicities	Citation
1,100 mg/m ²	1-hour IV infusion every 3 weeks	Advanced Solid Tumors	Myelosuppression (predominately neutropenia), fatigue, neutropenic fever, infection.	[1][6][10]
675 mg/m ²	1-hour IV infusion on days 1, 8, and 15 every 28 days	Advanced Solid Tumors	Delayed-onset and protracted thrombocytopenia.	[6][8]
770 mg/m ²	In combination with docetaxel (60 mg/m ²) and G-CSF	Advanced Solid Tumors	Neutropenic fever.	[2]

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of PR-104 and its Metabolites in Human Plasma

- Objective: To determine the concentration-time profiles of PR-104, PR-104A, and its metabolites in patient plasma.
- Methodology:
 - Sample Collection: Collect blood samples in EDTA vacutainer tubes at specified time points (e.g., pre-dose, during the infusion, and at multiple time points post-infusion, such as 5, 10, 20, 30, 45, 60, 120, 240 minutes, and 24 hours).[12]
 - Plasma Preparation: Immediately centrifuge the blood samples to separate plasma.
 - Protein Precipitation: Deproteinize the plasma by adding nine volumes of a methanol:ammonium acetate solution.[12]
 - Quantification: Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Use tetradeuterated derivatives of PR-104A and PR-104H as internal standards for accurate quantification.[3][13]

Protocol 2: Assessment of Tumor Hypoxia and AKR1C3 Expression

- Objective: To evaluate two key biomarkers that influence PR-104 efficacy and toxicity.
- Methodology:
 - Tumor Biopsy: Obtain pre-treatment tumor biopsy samples.
 - Hypoxia Assessment:
 - Administer a hypoxia marker, such as pimonidazole, to the patient prior to biopsy.
 - Perform immunohistochemistry (IHC) on the tumor sections using an antibody specific for pimonidazole adducts to visualize hypoxic regions.[3]
 - AKR1C3 Expression Analysis:

- Immunohistochemistry (IHC): Stain tumor sections with an anti-AKR1C3 antibody to assess the level and distribution of the enzyme.[3]
- Western Blot: Prepare protein lysates from tumor tissue and perform Western blotting using an anti-AKR1C3 antibody to quantify the protein expression level.[9]

Visualizations

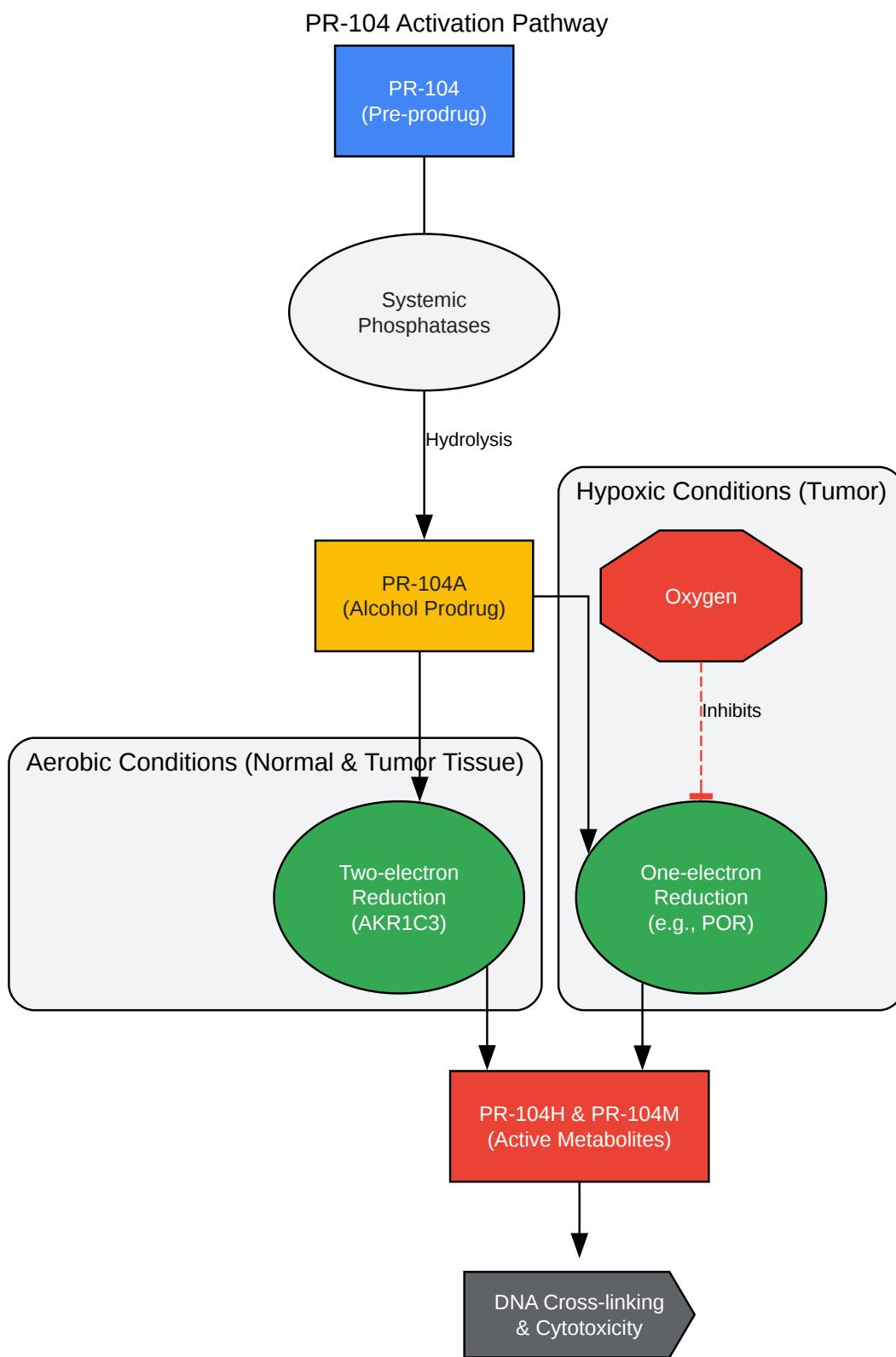
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Diagram 1: PR-104 metabolic activation pathway.

Experimental Workflow for PR-104 Pharmacokinetic Study

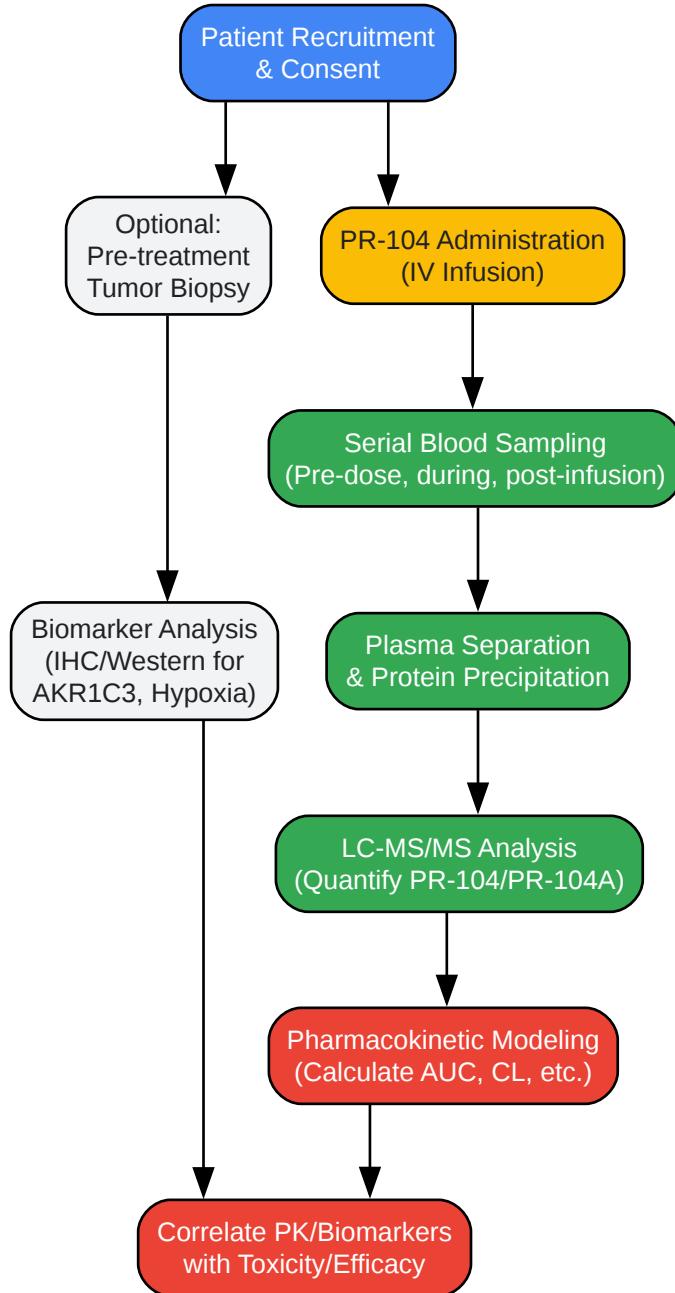
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Diagram 2: Typical experimental workflow for a PR-104 clinical pharmacokinetic study.

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